![molecular formula C13H14N4O2S2 B2455922 [(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine CAS No. 1798488-54-6](/img/structure/B2455922.png)

[(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-[2-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole” is a chemical compound that has been studied for its potential antimycobacterial properties . It is part of a broader class of compounds known as imidazo[2,1-b]thiazoles, which have been found to have various biological activities .

Synthesis Analysis

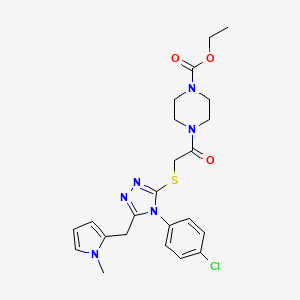

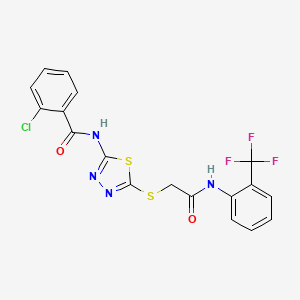

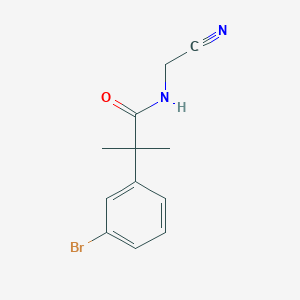

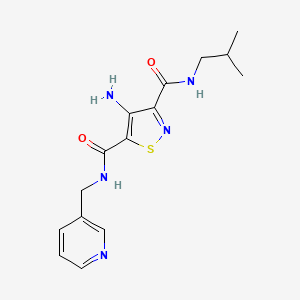

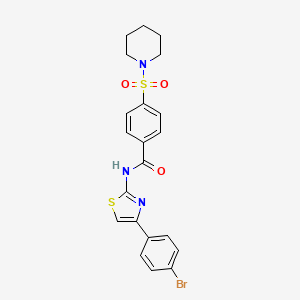

The synthesis of this compound involves the design and creation of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .

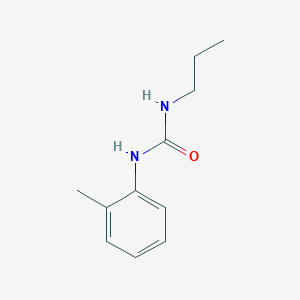

Molecular Structure Analysis

The molecular structure of “6-[2-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole” is part of the imidazo[2,1-b]thiazole class of compounds. These compounds are characterized by a nitrogen and sulfur-containing heterocyclic structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the combination of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues with piperazine and various 1,2,3 triazoles .

Scientific Research Applications

Anthelmintic and Anti-inflammatory Activities

A series of imidazo[2,1-b]-thiazole derivatives have been synthesized and characterized, demonstrating significant anthelmintic and anti-inflammatory activities. These compounds were obtained through reactions involving phenacyl bromides, showcasing better activities in tested models (Nitinkumar S. Shetty et al., 2010).

Anticancer Evaluation

Hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide have been synthesized and evaluated for anticancer activity. Some compounds demonstrated significant cytotoxicity against ovarian cancer cell lines, indicating potential for anticancer therapy (N. Terzioğlu & A. Gürsoy, 2003).

Enzyme Inhibition for Cerebrovasodilatation

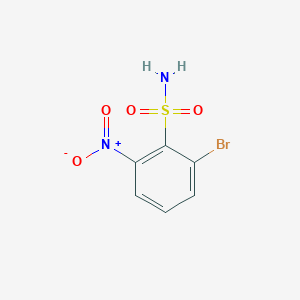

Imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamide derivatives have been explored as carbonic anhydrase inhibitors, showing potential for cerebrovasodilatation and anticonvulsant activities. This highlights their ability to increase cerebral blood flow without inducing significant metabolic acidosis (I. T. Barnish et al., 1980).

Antimicrobial Activities

The antimicrobial activities of imidazo[2,1-b]thiazole derivatives, including their antibacterial, antifungal, and antituberculosis potentials, have been assessed. Some compounds showed promising results against various pathogens, offering insights into new antimicrobial agents (N. Güzeldemirci & O. Küçükbasmacı, 2010).

Selective COX-2 Inhibitory Activity

A study on imidazo[2,1-b]thiazole analogs containing a methyl sulfonyl COX-2 pharmacophore revealed selective inhibitors of the COX-2 enzyme with potent activities. This research underscores the potential of these compounds in developing selective COX-2 inhibitory drugs (Mahsa Shahrasbi et al., 2018).

Future Directions

Mechanism of Action

Target of Action

The primary target of 6-[2-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mtb .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of pantothenate and, consequently, coenzyme A, affecting the metabolic processes of the bacterium .

Biochemical Pathways

The compound affects the pantothenate and coenzyme A biosynthesis pathways . The disruption of these pathways leads to a decrease in the metabolic activity of the bacterium, thereby inhibiting its growth and proliferation .

Pharmacokinetics

The compound was designed using in silico admet prediction, suggesting that it has been optimized for absorption, distribution, metabolism, excretion, and toxicity .

Result of Action

The compound exhibits significant antimycobacterial activity. It has been shown to inhibit the growth of Mtb, with IC50 values in the low micromolar range . Importantly, the compound shows selective inhibition of Mtb over non-tuberculous mycobacteria .

Properties

IUPAC Name |

6-[2-(dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S2/c1-16(2)21(18,19)15-11-6-4-3-5-10(11)12-9-17-7-8-20-13(17)14-12/h3-9,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFAPWODOCBJFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NC1=CC=CC=C1C2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Acetyl-1-piperazinyl)-3-[4-(benzyloxy)phenoxy]-2-propanol](/img/structure/B2455840.png)

![2-[(2-cyanophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2455841.png)

![ethyl 1-ethyl-3-methyl-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2455844.png)

![N-(2,5-difluorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2455845.png)

![2-({[4-(4-ethoxyphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2455846.png)

![N-([2,2'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2455851.png)

![Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one hydrochloride](/img/structure/B2455852.png)